

An In-depth Technical Guide to 4-Methylsulfonylacetophenone

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Compound of Interest

Compound Name: 4-Methylsulfonylacetophenone

Cat. No.: B052587

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CAS Number: 10297-73-1

This technical guide provides a comprehensive overview of **4-Methylsulfonylacetophenone**, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and its role in the creation of therapeutic agents.

Physicochemical Properties

4-Methylsulfonylacetophenone, also known as 1-[4-(methylsulfonyl)phenyl]ethan-1-one, is a white to off-white crystalline solid.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
CAS Number	10297-73-1	[2][3]
Molecular Formula	C ₉ H ₁₀ O ₃ S	[1][3][4][5]
Molecular Weight	198.24 g/mol	[1][2][3][4]
Melting Point	126-129 °C	[2][5][6]
Appearance	White to slightly yellow crystalline powder or needles	[1][6]
IUPAC Name	1-(4-methylsulfonylphenyl)ethanone	[4]
Synonyms	4'-(Methylsulfonyl)acetophenone, p-Methylsulfonylacetophenone, 4-(Methyl Sulfonyl)acetophenone	[2][4][7][8]
InChI Key	KAVZYDHKJNABPC-UHFFFAOYSA-N	[2]
SMILES	CC(=O)c1ccc(cc1)S(C)(=O)=O	[2]

Synthesis and Chemical Reactions

4-Methylsulfonylacetophenone is a versatile synthetic intermediate. A common method for its preparation involves a multi-step process starting from thioanisole. This synthesis is a foundational procedure for obtaining the core structure necessary for building more complex molecules.

Experimental Protocol: Synthesis of 4-Methylsulfonylacetophenone

This protocol details a laboratory-scale synthesis adapted from established methodologies.

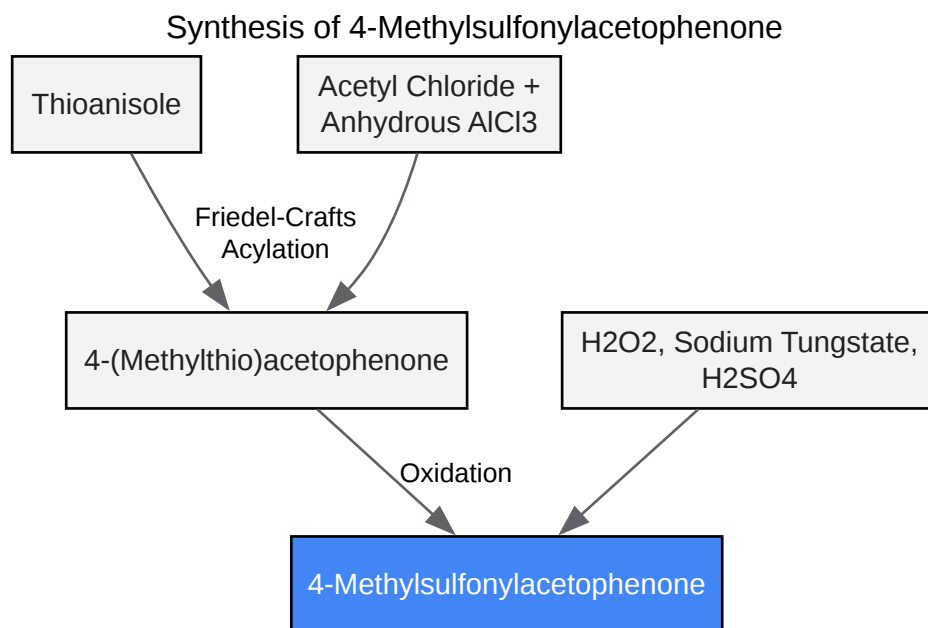
Step 1: Friedel-Crafts Acylation of Thioanisole

- In a reaction vessel, suspend anhydrous aluminum chloride in a suitable solvent such as ethylene dichloride (EDC) under cooling (0-5°C).
- Slowly add acetyl chloride to the cooled suspension.
- To this mixture, add thioanisole dropwise while maintaining the temperature below 5°C.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
- Separate the organic layer, wash it with water and a saturated sodium bicarbonate solution to yield 4-(methylthio)acetophenone in the EDC solvent.

Step 2: Oxidation to **4-Methylsulfonylacetophenone**[\[9\]](#)

- To the EDC solution containing 4-(methylthio)acetophenone, add water, sodium tungstate, and sulfuric acid.[\[9\]](#)
- Heat the mixture to 40-45°C.[\[9\]](#)
- Add 50% hydrogen peroxide dropwise, ensuring the temperature is maintained around 50°C.[\[9\]](#)
- After the addition is complete, allow the reaction to age to ensure full conversion.
- The resulting product in the EDC layer is **4-methylsulfonylacetophenone**. This can be isolated by evaporating the solvent.

This synthetic pathway is crucial for producing key intermediates for further chemical transformations.



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Caption: Synthetic route to **4-Methylsulfonylacetophenone**.

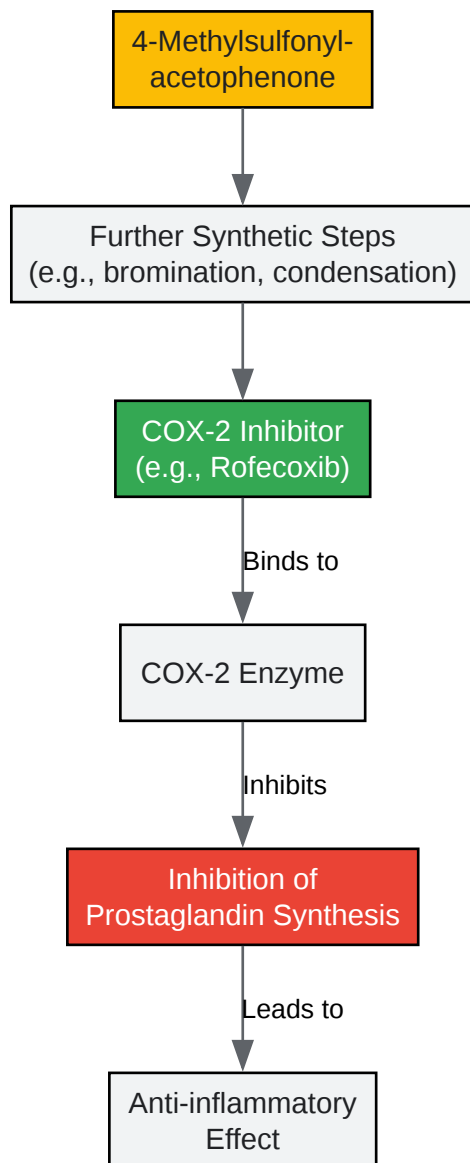
Applications in Drug Development

4-Methylsulfonylacetophenone is a pivotal building block in the synthesis of various pharmacologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that are selective cyclooxygenase-2 (COX-2) inhibitors.[9][10] It also serves as a precursor for compounds with potential anti-cancer and anti-bacterial properties.[2][6][11]

Role in COX-2 Inhibitors

The methylsulfonyl group is a key pharmacophore for selective COX-2 inhibition.[10] **4-Methylsulfonylacetophenone** provides this essential structural motif. It is a known impurity and a starting material in the synthesis of Etoricoxib and has been instrumental in the synthesis of Rofecoxib.[6][7][9] The general mechanism of action for these drugs involves blocking the active site of the COX-2 enzyme, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

Role in COX-2 Inhibitor Synthesis

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Caption: From intermediate to therapeutic effect.

Other Therapeutic Areas

Beyond its use in anti-inflammatory drugs, **4-Methylsulfonylacetophenone** is a precursor for other classes of molecules with potential therapeutic benefits:

- **Apoptosis-Inducing Agents:** It is used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, a compound noted for its ability to induce apoptosis, a critical process in cancer therapy.[2][6][11]
- **Antibacterial Agents:** It is an intermediate in the preparation of DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol, which has been investigated for its antibacterial properties.[2][6][11]
- **Anti-inflammatory Pyrazolines:** The compound is also utilized in creating 1-N-Substituted-3,5-diphenyl-2-pyrazoline derivatives, which have shown promising anti-inflammatory activity.[2][6][11]

Safety and Handling

4-Methylsulfonylacetophenone is classified as an irritant.[5] It is known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[2] It is a non-combustible solid and should be stored in a dry, well-ventilated area.[2][6]

Conclusion

4-Methylsulfonylacetophenone is a chemical of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined physicochemical properties and established synthetic routes make it a valuable and versatile starting material for the development of a range of therapeutic agents. Its primary role as a key intermediate in the synthesis of COX-2 inhibitors highlights its importance in the ongoing efforts to create more selective and effective anti-inflammatory drugs. Further research into derivatives of this compound may continue to yield novel molecules with diverse pharmacological activities.

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